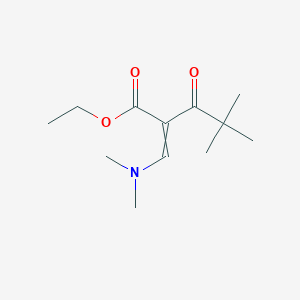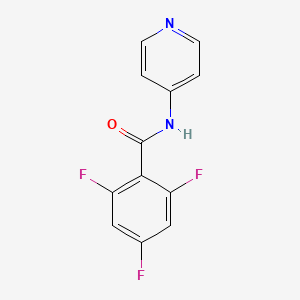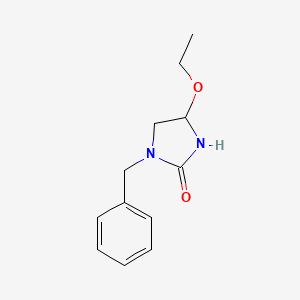
1-Benzyl-4-ethoxyimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-ethoxyimidazolidin-2-one is a heterocyclic compound that belongs to the imidazolidinone family This compound is characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethoxyimidazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of 1-benzylimidazolidin-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-ethoxyimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced imidazolidinone compounds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy positions using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Sodium hydride, sodium methoxide; reactions are conducted in aprotic solvents like DMF or tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Oxidized imidazolidinone derivatives.
Reduction: Reduced imidazolidinone compounds.
Substitution: Substituted imidazolidinone derivatives with modified benzyl or ethoxy groups.
Scientific Research Applications
1-Benzyl-4-ethoxyimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-ethoxyimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the benzyl and ethoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
1-Benzylimidazolidin-2-one: Lacks the ethoxy group, which may result in different chemical and biological properties.
4-Ethoxyimidazolidin-2-one: Lacks the benzyl group, affecting its overall reactivity and applications.
Benzimidazolidin-2-ones: Compounds with similar core structures but different substituents, leading to varied properties and uses.
Uniqueness: 1-Benzyl-4-ethoxyimidazolidin-2-one is unique due to the presence of both benzyl and ethoxy groups, which enhance its chemical reactivity and potential applications. The combination of these groups allows for a broader range of chemical modifications and interactions, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-benzyl-4-ethoxyimidazolidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-11-9-14(12(15)13-11)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,13,15) |
InChI Key |
RALDIEDPZRYLIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CN(C(=O)N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


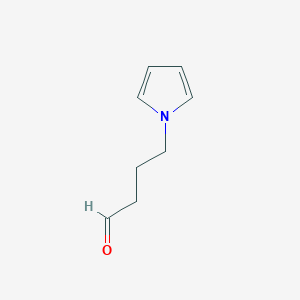
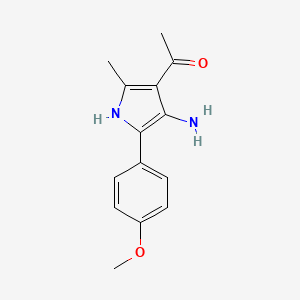
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13945477.png)
![6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine](/img/structure/B13945494.png)
![1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-](/img/structure/B13945495.png)

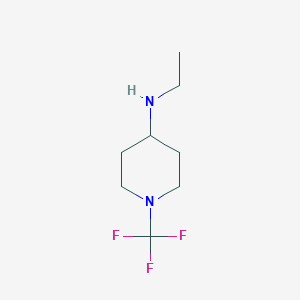
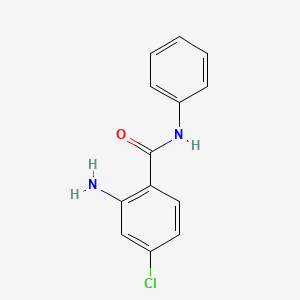


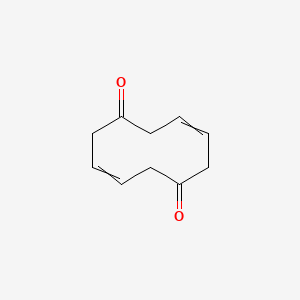
![1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)
